molecular formula C19H13NO3 B1267601 4-biphenyl-4-nitrophenyl ketone CAS No. 6317-76-6

4-biphenyl-4-nitrophenyl ketone

Cat. No.: B1267601
CAS No.: 6317-76-6
M. Wt: 303.3 g/mol
InChI Key: PXLGUMVBFSDYGK-UHFFFAOYSA-N
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Description

4-biphenyl-4-nitrophenyl ketone, also known as 4-Nitrobenzophenone, is an organic compound with the molecular formula C13H9NO3 and a molecular weight of 227.2155 g/mol . This compound is characterized by the presence of a nitro group (-NO2) attached to one phenyl ring and a phenyl group attached to the carbonyl carbon of a benzophenone structure. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-biphenyl-4-nitrophenyl ketone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-nitrobenzoyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

4-Nitrobenzoyl chloride+BenzeneAlCl3This compound+HCl\text{4-Nitrobenzoyl chloride} + \text{Benzene} \xrightarrow{\text{AlCl}_3} \text{this compound} + \text{HCl} 4-Nitrobenzoyl chloride+BenzeneAlCl3​​this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-biphenyl-4-nitrophenyl ketone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.

Common Reagents and Conditions:

    Reduction: NaBH4, H2/Pd-C

    Substitution: Nucleophiles such as amines or thiols

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4)

Major Products:

    Reduction: 4-Aminobenzophenone

    Substitution: Various substituted benzophenones

    Oxidation: Nitrobenzophenone derivatives

Scientific Research Applications

4-biphenyl-4-nitrophenyl ketone has diverse applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-biphenyl-4-nitrophenyl ketone involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carbonyl group can form hydrogen bonds and interact with nucleophiles. These interactions enable the compound to act as a versatile reagent in various chemical and biochemical processes.

Comparison with Similar Compounds

  • 4-Methoxyphenyl)-(4-nitrophenyl)methanone
  • 4-Chlorophenyl)-(4-nitrophenyl)methanone
  • 4-Nitrophenol

Comparison: 4-biphenyl-4-nitrophenyl ketone is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of chemical reactions and applications.

Properties

IUPAC Name

(4-nitrophenyl)-(4-phenylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3/c21-19(17-10-12-18(13-11-17)20(22)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLGUMVBFSDYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285877
Record name (4-nitrophenyl)-(4-phenylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6317-76-6
Record name MLS000737074
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-nitrophenyl)-(4-phenylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 147 g (1.05 moles) of 4-nitrobenzoyl chloride in 250 ml of 1,2-dichloroethane and a solution of 154 g (1.0 mole) of biphenyl in 200 ml of 1,2-dichloroethane are added dropwise, in succession, to the suspension of 160 g (1.2 moles) of anhydrous aluminum chloride in 400 ml of 1,2-dichloroethane at 0° C. The mixture is allowed to reach room temperature, after which it is stirred for 2 hours at 50° C. and poured carefully onto ice water. The precipitate is filtered off under suction, washed thoroughly with water and recrystallized from ethanol to give 230 g (89% of theory) of brown crystals of melting point 174°-176° C.
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
154 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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